molecular formula C26H23Cl2N5OS B11960418 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11960418
M. Wt: 524.5 g/mol
InChI Key: AYADTMJMACQLHL-RDRPBHBLSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a thioether linkage, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4,5-bis(4-methylphenyl)-1,2,4-triazole-3-thiol with an appropriate alkylating agent under basic conditions.

    Thioether Formation: The triazole-thiol intermediate is then reacted with a suitable electrophile to form the thioether linkage.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide moiety.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 1-(2,4-dichlorophenyl)ethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole ring and thioether linkage play crucial roles in these interactions, facilitating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C26H23Cl2N5OS

Molecular Weight

524.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H23Cl2N5OS/c1-16-4-8-19(9-5-16)25-31-32-26(33(25)21-11-6-17(2)7-12-21)35-15-24(34)30-29-18(3)22-13-10-20(27)14-23(22)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-18+

InChI Key

AYADTMJMACQLHL-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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